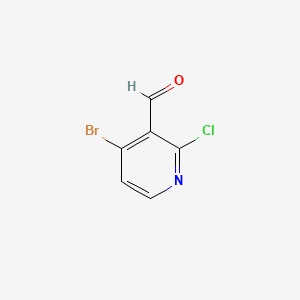
1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, also known as BDT, is an organic compound with a wide range of applications in the scientific and medical fields. BDT is a heterocyclic compound, which means it has a ring structure composed of atoms of at least two different elements. It is a colorless solid that is soluble in organic solvents, making it an ideal choice for many laboratory experiments. BDT is commonly used as a building block for more complex molecules and as a synthetic intermediate for the production of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Cytostatic and Antitumor Activity : 1-Benzyl-4-(fluoromethyl)-1,2,3-triazole, a closely related compound, was found to inhibit the in vitro growth of HeLa cells and increased the life span of mice bearing tumors, suggesting potential use in cancer treatment (F. G. de las Heras, R. Alonso, G. Alonso, 1979).
Antimicrobial Properties : A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives, which includes compounds similar to 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, were synthesized and found to have antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (B. Reddy, V. P. Reddy, G. L. Goud, Y. J. Rao, Premkumar, K. Supriya, 2016).
Luminescent Properties : The compound 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, which shares a similar triazole structure, has been studied for its hydrogen-bonding interactions and luminescent properties, suggesting applications in material sciences (Shiqiang Bai, D. Young, T. Hor, 2017).
Cytotoxicity Evaluation in Cancer Research : Evidences from studies on (E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazoles indicate their cytotoxic activity against various human cancer cell lines, underscoring their potential as therapeutic agents in cancer research (A. Das, Sujeet Kumar, L. Persoons, D. Daelemans, D. Schols, Hakan Alıcı, Hakan Tahtaci, S. Karki, 2021).
Potential Anticancer Agents : Studies on 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine, a molecule with a similar triazole ring, indicate its potential as an anticancer agent, particularly as an inhibitor of human topoisomerase IIα (S. Murugavel, C. Ravikumar, G. Jaabil, P. Alagusundaram, 2019).
Corrosion Inhibition : A study on 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrated its use as an organic corrosion inhibitor for mild steel in acidic medium, hinting at applications in materials science and engineering (C. M. Fernandes, L. Alvarez, N. E. D. Santos, A. Barrios, E. Ponzio, 2019).
Eigenschaften
IUPAC Name |
1-benzyl-4-(diethoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-18-14(19-4-2)13-11-17(16-15-13)10-12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQBAXPHPFNXLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CC=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole | |
CAS RN |
133735-81-6 |
Source


|
| Record name | 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


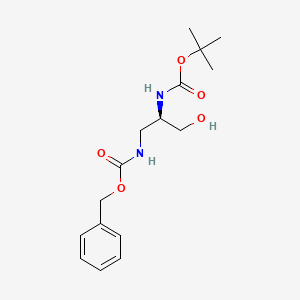
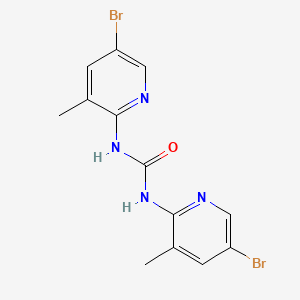
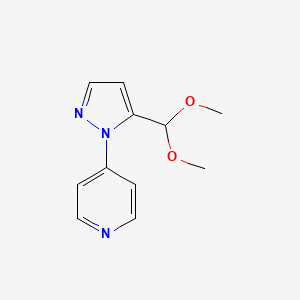


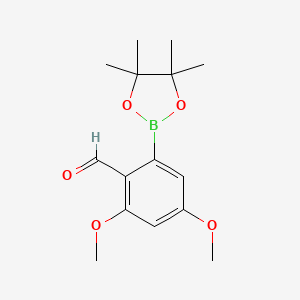

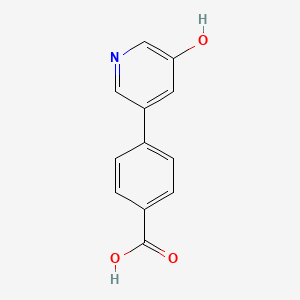
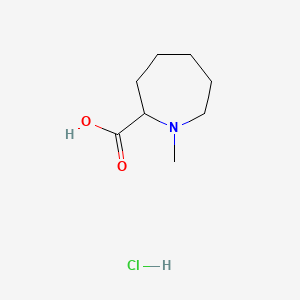
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)


